1-Methyl-3,5-diphenylpyrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
exo-Tetrahydrocannabinol is typically synthesized as an impurity during the production of delta-9-tetrahydrocannabinol. The synthesis involves the cyclization of olivetol with a monoterpene, followed by various chemical reactions to form the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of exo-tetrahydrocannabinol is not common due to its status as an impurity. it can be isolated and purified from the synthesis of delta-9-tetrahydrocannabinol using chromatographic techniques. The purified compound is then formulated into a certified reference material for research purposes .
Chemical Reactions Analysis
Types of Reactions
exo-Tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
exo-Tetrahydrocannabinol is used in various scientific research applications, including:
Chemistry: As a certified reference material, it is used for the calibration of analytical instruments and the validation of analytical methods.
Biology: It is used in studies to understand the biological effects of cannabinoids and their interactions with biological systems.
Medicine: Research on exo-tetrahydrocannabinol contributes to the understanding of the pharmacological properties of cannabinoids and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of exo-tetrahydrocannabinol involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes, including pain sensation, mood regulation, and immune response. exo-Tetrahydrocannabinol binds to these receptors, modulating their activity and influencing the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Delta-9-tetrahydrocannabinol (delta-9-THC)
- Delta-8-tetrahydrocannabinol (delta-8-THC)
- Cannabidiol (CBD)
- Cannabinol (CBN)
Uniqueness
exo-Tetrahydrocannabinol is unique due to its structural similarity to delta-9-tetrahydrocannabinol and its role as an impurity in its synthesis. Unlike delta-9-tetrahydrocannabinol, which is well-known for its psychoactive effects, exo-tetrahydrocannabinol is primarily used for research and forensic applications. Its unique properties make it valuable for the calibration of analytical instruments and the validation of analytical methods in the study of cannabinoids .
Properties
CAS No. |
19311-79-6 |
---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI Key |
SVDTUJAQNAQGGW-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
19311-79-6 | |
Synonyms |
1-Methyl-3,5-diphenylpyrazole |
Origin of Product |
United States |
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